molecular formula C7H7IN2O B11765775 5-Iodo-2-methylpyridine-4-carboxamide CAS No. 88482-19-3

5-Iodo-2-methylpyridine-4-carboxamide

Cat. No.: B11765775
CAS No.: 88482-19-3
M. Wt: 262.05 g/mol
InChI Key: ALYPYJXVYPLDDD-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyridine-4-carboxamide is a pyridine derivative characterized by a methyl group at the 2-position, an iodine atom at the 5-position, and a carboxamide functional group at the 4-position. The carboxamide group contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

CAS No.

88482-19-3

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

5-iodo-2-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7IN2O/c1-4-2-5(7(9)11)6(8)3-10-4/h2-3H,1H3,(H2,9,11)

InChI Key

ALYPYJXVYPLDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)I)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylpyridine-4-carboxamide typically involves the iodination of 2-methylpyridine-4-carboxamide. One common method is the Sandmeyer reaction, where the amino group of 2-methylpyridine-4-carboxamide is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Iodo-2-methylpyridine-4-carboxamide with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-methyl, 5-iodo, 4-carboxamide C₈H₈IN₂O 262.06* Halogenated carboxamide; potential for kinase inhibition or metal catalysis
3-Iodo-4-methoxypyridine 3-iodo, 4-methoxy C₆H₆INO 234.03* Electron-rich methoxy group; used in Suzuki-Miyaura coupling reactions
MSC-5350 (4-pyridinecarboxamide) 5-ethynyl, 4-methoxy, dimethylcarboxamide, chloro-quinolinyl sulfonamide C₂₇H₂₃ClN₄O₅S ~550.52* Complex substituents; likely designed for high-affinity protein binding
(E)-N-(5-fluoro-3-iodopyridin-2-yl)pivalamide 5-fluoro, 3-iodo, pivalamide C₁₁H₁₃FIN₃O₂ 365.14* Fluorine-iodine synergy; enhanced metabolic stability
Key Observations:

Substituent Position and Reactivity: The 5-iodo position in the target compound contrasts with 3-iodo in 3-Iodo-4-methoxypyridine . The carboxamide group at the 4-position distinguishes it from 3-Iodo-4-methoxypyridine’s methoxy group, offering hydrogen-bonding capabilities critical for drug-receptor interactions .

Functional Group Complexity: MSC-5350 incorporates a bulky sulfonamide-quinolinyl moiety, suggesting applications in targeted therapies, whereas the target compound’s simpler structure may favor synthetic versatility .

Halogen Synergy: Compounds like (E)-N-(5-fluoro-3-iodopyridin-2-yl)pivalamide combine iodine with fluorine, which can enhance lipophilicity and stability compared to mono-halogenated analogs .

Biological Activity

5-Iodo-2-methylpyridine-4-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
CAS Number 88482-19-3
Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=N1)I)C(=O)N

Synthesis Methods

The synthesis of this compound typically involves the iodination of 2-methylpyridine-4-carboxamide. A common method is the Sandmeyer reaction, where the amino group is diazotized and replaced with iodine using potassium iodide and copper(I) iodide as catalysts. Industrial production methods optimize these reactions for higher yields and purity, often employing continuous flow reactors.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and carboxamide group are crucial for binding to these targets, which modulates their activity and leads to various biological effects. This compound has been explored for its potential anti-inflammatory and anticancer properties .

Case Studies and Research Findings

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyridine compounds can inhibit enzymes involved in inflammatory pathways. For instance, related compounds have shown significant inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostaglandin biosynthesis linked to inflammation and cancer .
  • Anticancer Potential : Research indicates that compounds similar to this compound exhibit anticancer activity by targeting specific pathways involved in tumor growth. For example, dual inhibitors targeting mPGES-1 have been shown to reduce cancer cell viability in vitro models .
  • Antimicrobial Properties : Although not extensively studied for direct antimicrobial activity, the structural characteristics suggest potential efficacy against various pathogens. Compounds with similar structures have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
2-Iodo-4-methylpyridine Lacks carboxamide groupDifferent reactivity
5-Bromo-2-methylpyridine-4-carboxamide Bromine instead of iodineVariations in chemical properties
2-Methylpyridine-4-carboxamide No halogen atomLess reactive

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